4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
Overview
Description
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a synthetic organic compound used as an intermediate in the production . It is mainly used in laboratory research and development processes and chemical production processes . The compound has a molecular formula of C14H10BrNO2 .
Synthesis Analysis
The synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile can be achieved from 4-Fluorobenzonitrile and 2-BROMO-5-HYDROXYBENZALDEHYDE . Another method involves the reaction of 4-(Bromomethyl)benzonitrile with 2 H -tetrazole in the presence of KOH .Molecular Structure Analysis
The molecular structure of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is represented by the InChI code: 1S/C14H10BrNO2/c15-14-6-5-13 (7-11 (14)9-17)18-12-3-1-10 (8-16)2-4-12/h1-7,17H,9H2 . The molecular weight of the compound is 304.14 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, 4-(Bromomethyl)benzonitrile reacts with 2 H -tetrazole in the presence of KOH to yield 4-[(2 H -tetra-zol-2-yl)methyl]benzonitrile .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.57±0.1 g/cm3 and a predicted boiling point of 447.6±45.0 °C . The compound is a solid at room temperature .Scientific Research Applications
Radiation-Induced Hydroxylation Studies
The compound 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile can be linked to the study of radiation-induced hydroxylation reactions in benzonitrile derivatives. Eberhardt (1977) investigated how metal ions affect the hydroxylation of benzonitrile and other related compounds, suggesting potential applications in understanding radiation chemistry and the role of metal ions in such processes (Eberhardt, 1977).
Metabolic Pathway Investigation in Agriculture
Buckland et al. (1973) studied the metabolism of bromoxynil octanoate in wheat, indicating the relevance of benzonitrile derivatives in agricultural science, particularly in understanding the metabolic pathways and environmental impacts of agricultural chemicals (Buckland, Collins, & Puiiin, 1973).
Nitrile Oxide Cycloadditions in Organic Synthesis
Kanemasa et al. (1992) described the regiocontrol of nitrile oxide cycloadditions involving benzonitrile oxide, which has implications for synthetic organic chemistry, potentially relevant to the synthesis and manipulation of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Kanemasa, Nishiuchi, & Wada, 1992).
Antibacterial Properties from Marine Algae
Xu et al. (2003) isolated bromophenols from marine algae, which shares a structural resemblance to 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, indicating the potential of such compounds in antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Cancer Research
A study by Pilon et al. (2020) on Iron(II)-Cyclopentadienyl compounds with benzonitrile derivatives suggested their potential application in cancer research, specifically against colorectal and breast cancer cells (Pilon, Brás, Côrte-Real, Avecilla, Costa, Preto, Garcia, & Valente, 2020).
Future Directions
properties
IUPAC Name |
4-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMOSKSUIVLOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | |
CAS RN |
906673-45-8 | |
Record name | 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ3Z4JSE6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.